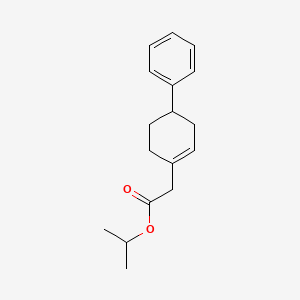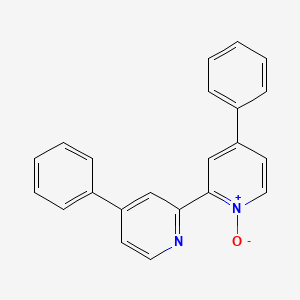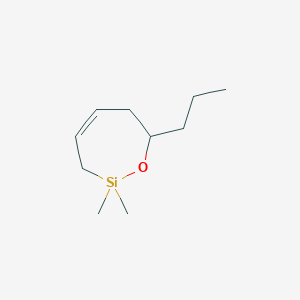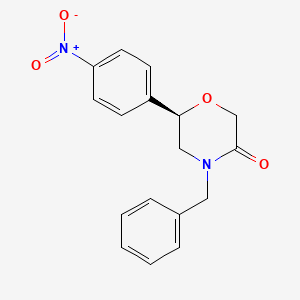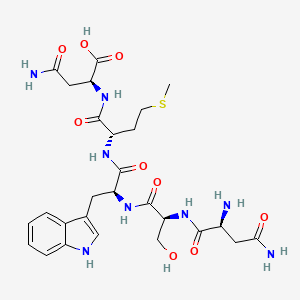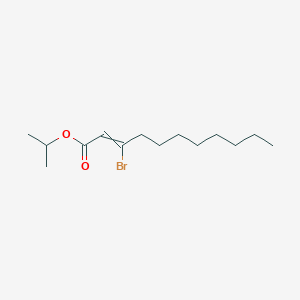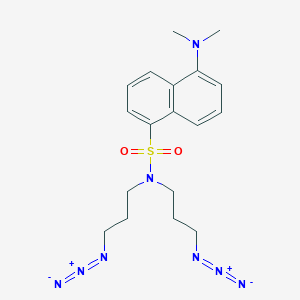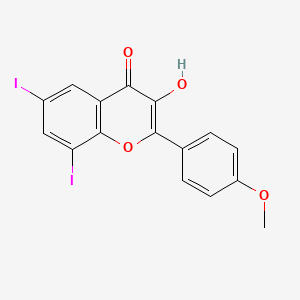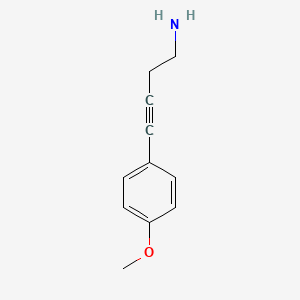![molecular formula C20H26Si B14201464 Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane CAS No. 847776-37-8](/img/structure/B14201464.png)
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group via a propyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane typically involves the reaction of 9-methyl-9H-fluorene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield fluorenyl alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl alcohols, and various substituted fluorenes depending on the specific reaction conditions and reagents used .
科学的研究の応用
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Materials Science: The compound is utilized in the fabrication of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: In biological research, it serves as a precursor for the synthesis of bioactive compounds and probes for studying biological processes.
Industrial Applications: The compound is employed in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenyl group can engage in π-π stacking interactions, while the trimethylsilyl group can participate in hydrophobic interactions. These interactions can modulate the activity of target molecules and pathways, leading to the desired chemical or biological effects .
類似化合物との比較
Similar Compounds
9-(Trimethylsilyl)fluorene: Similar in structure but lacks the propyl linker, making it less flexible in certain applications.
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid: Contains a phosphonic acid group instead of a trimethylsilyl group, leading to different chemical properties and applications.
Uniqueness
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane is unique due to its combination of a fluorenyl group with a trimethylsilyl group connected by a propyl linker. This structure imparts specific chemical reactivity and physical properties that are advantageous in various research and industrial applications .
特性
CAS番号 |
847776-37-8 |
|---|---|
分子式 |
C20H26Si |
分子量 |
294.5 g/mol |
IUPAC名 |
trimethyl-[3-(9-methylfluoren-9-yl)propyl]silane |
InChI |
InChI=1S/C20H26Si/c1-20(14-9-15-21(2,3)4)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13H,9,14-15H2,1-4H3 |
InChIキー |
CXAGHYMVMSSDDA-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)CCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

